molecular formula C22H19F2N5O2 B2452526 N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 942009-30-5

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Katalognummer: B2452526
CAS-Nummer: 942009-30-5
Molekulargewicht: 423.424
InChI-Schlüssel: VBVHYYDIYUQUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • A difluorophenyl group.
  • A pyrazolo[3,4-d]pyridazin moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)7Inhibition of EGFR and downstream signaling pathways
HCC1937 (Breast)11Suppression of Akt and Erk1/2 activation
MCF-7 (Breast)6.5Induction of apoptosis through mitochondrial pathways

The compound exhibited a dose-dependent response in these studies, indicating its potential as a therapeutic agent in oncology .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with key signaling pathways involved in cancer progression:

  • EGFR Inhibition : The compound binds to the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation .
  • Apoptotic Pathways : It was observed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Studies

A notable case study involved the screening of the compound against multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated enhanced efficacy compared to traditional two-dimensional cell cultures, emphasizing the importance of using more physiologically relevant models in drug testing .

Pharmacological Profile

Beyond its anticancer properties, this compound has shown promise in other areas:

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogenic bacteria. In vitro assays indicated effective inhibition at concentrations comparable to standard antibiotics like chloramphenicol .

Enzyme Inhibition

The compound also exhibits inhibitory effects on several metabolic enzymes:

  • Acetylcholinesterase (AChE) : Significant inhibition observed, suggesting potential applications in treating neurological disorders.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives of pyrazolo[3,4-d]pyridazine showed promising activity against various cancer cell lines including colon and breast cancer cells. The mechanism involves the inhibition of specific metabolic pathways critical for cancer cell survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various pathogens:

  • Research has documented the effectiveness of pyrazolo derivatives in inhibiting bacterial growth and could serve as a basis for developing new antibiotics .

Enzyme Inhibition

Compounds containing the pyrazolo[3,4-d]pyridazine framework have been studied for their ability to inhibit certain enzymes:

  • For example, some derivatives have shown efficacy in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study synthesized several pyrazolo derivatives and tested them against cancer cell lines such as HCT116 (colon carcinoma) and MCF7 (breast cancer). The results indicated that specific modifications to the pyrazolo structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

CompoundCell Line TestedIC50 Value (µM)
Compound AHCT1166.2
Compound BMCF727.3

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of various pyrazolo derivatives and their antimicrobial properties. These compounds were tested against Gram-positive and Gram-negative bacteria with promising results indicating their potential as new antimicrobial agents .

CompoundBacteria TestedZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-4-7-19(13(2)8-12)29-21-16(10-25-29)14(3)27-28(22(21)31)11-20(30)26-18-6-5-15(23)9-17(18)24/h4-10H,11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVHYYDIYUQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.